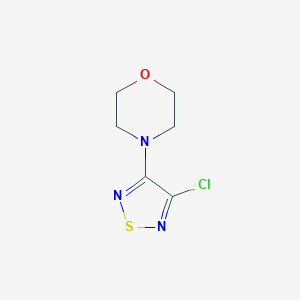

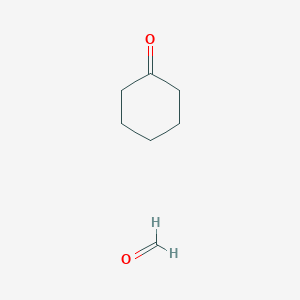

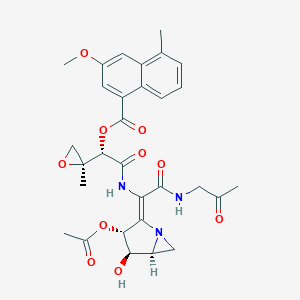

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile

説明

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile, also known as HEC, is a synthetic compound that belongs to the ergoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In

作用機序

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. It also acts as a partial agonist at dopamine receptors, specifically the D2 subtype. (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's activity at these receptors is thought to be responsible for its effects on mood, appetite, and sleep. Its activity at dopamine receptors is also thought to be responsible for its potential use in the treatment of Parkinson's disease.

Biochemical and physiological effects:

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its effects on mood, appetite, and sleep. (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and maintenance of neurons. Additionally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has been shown to have antioxidant and anti-inflammatory properties.

実験室実験の利点と制限

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. It also has a relatively long half-life, which allows for sustained effects. However, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's synthetic nature and limited availability may make it difficult to obtain for some researchers. Additionally, its effects on mood and behavior may make it difficult to use in certain experimental settings.

将来の方向性

There are several potential future directions for (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile research. One area of interest is its potential use in the treatment of neurological disorders, particularly Parkinson's disease. Further research is needed to determine its efficacy and safety in this context. Additionally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's potential use as a pesticide warrants further investigation, particularly in light of the growing concern over the environmental impact of traditional pesticides. Finally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's effects on BDNF and neuroplasticity suggest that it may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

合成法

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile can be synthesized through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The most commonly used method for (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile synthesis is the Pictet-Spengler reaction, which involves the condensation of tryptamine and aldehyde in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile with high purity.

科学的研究の応用

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has been extensively studied for its potential application in medicinal chemistry, particularly in the treatment of neurological disorders. It has been shown to have high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to have dopaminergic activity. Additionally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has shown promise as a potential pesticide due to its ability to disrupt the nervous system of insects.

特性

IUPAC Name |

(6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-9-19-7-10(8-20)4-13-12-2-1-3-14-16(12)11(6-18-14)5-15(13)19/h1-3,6,10,13,15,18,20H,4-5,7-8H2/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUNXRBQABBMPI-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C2C1C3=C4C(=CNC4=CC=C3)C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]2[C@H]1C3=C4C(=CNC4=CC=C3)C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550065 | |

| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

CAS RN |

108895-69-8 | |

| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

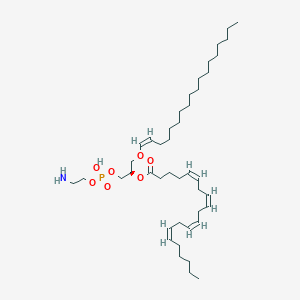

![Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester](/img/structure/B28665.png)

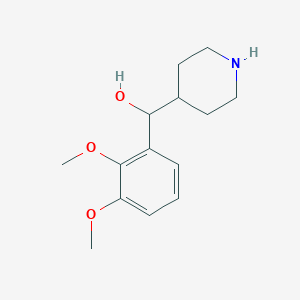

![4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28686.png)

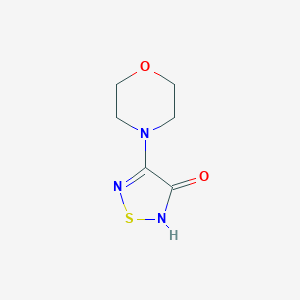

![4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)